3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Description
3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid (IUPAC name: (2S)-3-(4-hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid) is a synthetic amino acid derivative characterized by a 4-hydroxyphenyl group and a trifluoroacetyl-protected amine. Its molecular formula is C₁₁H₁₀F₃NO₄ (molecular weight: 277.20 g/mol) .
Properties
CAS No. |
70629-17-3 |
|---|---|
Molecular Formula |
C11H10F3NO4 |
Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18) |
InChI Key |
MSIICIIOIIEGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Reactions
The synthesis often begins with 4-aminophenol , which undergoes Michael addition or nucleophilic substitution with acrylate derivatives such as methyl acrylate or acrylic acid under reflux conditions in solvents like 2-propanol or water. This yields intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester or related β-amino acid derivatives.
Alternatively, 2-amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine) can be used as a starting material, which is then subjected to protection and functionalization steps.
Key Reaction Conditions
| Step | Reactants | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|
| Michael addition | 4-aminophenol + methyl acrylate | 2-propanol | Reflux | Several hours | N-(4-hydroxyphenyl)-β-alanine methyl ester |
| Hydrolysis/esterification | β-alanine derivatives + methanol + H2SO4 (catalyst) | Methanol | Reflux | Hours | Dimethyl ester derivatives |
These steps yield the amino acid backbone with the 4-hydroxyphenyl moiety intact and ready for further modification.
Introduction of the Trifluoroacetyl Protecting Group
Reagents and Mechanism
The amino group of the 3-(4-hydroxyphenyl)propanoic acid derivative is protected by trifluoroacetylation , typically using trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions.
The reaction proceeds via nucleophilic attack of the amino group on the anhydride, forming the trifluoroacetyl amide linkage.
Typical Reaction Conditions
| Parameter | Description |
|---|---|
| Reactants | 3-(4-hydroxyphenyl)propanoic acid derivative + trifluoroacetic anhydride |
| Solvent | Dichloromethane, acetonitrile, or other aprotic solvents |
| Temperature | 0 °C to room temperature |
| Time | 1–4 hours |
| Workup | Quenching with water, extraction, drying, and purification by chromatography |
This step yields the target compound 3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid with the amino group selectively protected.
Purification and Characterization
The crude product is typically purified by column chromatography or preparative HPLC using gradients of acetonitrile/water with additives like ammonium acetate to improve peak shape and separation.
Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry , and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Michael addition or nucleophilic substitution | 4-aminophenol + methyl acrylate or acrylic acid | Reflux in 2-propanol or water | Formation of β-amino acid derivatives with 4-hydroxyphenyl group |
| 2 | Esterification (optional) | β-amino acid + methanol + H2SO4 | Reflux | Methyl or dimethyl esters for further modification |
| 3 | Trifluoroacetylation | β-amino acid derivative + trifluoroacetic anhydride | 0 °C to RT, aprotic solvent | Formation of trifluoroacetyl-protected amino acid |
| 4 | Purification | Chromatography (HPLC or column) | Ambient | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
“3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The trifluoroacetyl group can be reduced to form a corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against multidrug-resistant bacterial strains, particularly those classified within the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These findings suggest that the compound has potential as a lead structure for developing new antimicrobial agents targeting resistant pathogens.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to quantify these interactions and elucidate binding kinetics. These studies help in understanding the mechanism of action of the compound and its derivatives.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid derivatives demonstrated their effectiveness against several resistant bacterial strains. The results indicated that these derivatives could inhibit bacterial growth at low concentrations, suggesting their potential use in clinical settings for treating infections caused by resistant organisms.
Case Study 2: Binding Affinity Analysis
In another research project, scientists utilized isothermal titration calorimetry to analyze the binding affinity of this compound to specific bacterial enzymes. The study revealed a strong interaction between the compound and target enzymes, providing insights into its potential mechanisms of action as an antimicrobial agent.
Mechanism of Action
The mechanism of action of “3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” would depend on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations:
- Trifluoroacetyl Group : Present in all analogs, this group enhances resistance to enzymatic degradation, improving pharmacokinetic stability .
- Aromatic Substitutions : Methoxy (electron-donating) and methoxycarbonyl (electron-withdrawing) groups alter electronic properties, affecting binding to targets like enzymes or receptors .
Pharmacological Activities of Related Compounds
While the target compound lacks direct activity data, its analogs exhibit diverse bioactivities:
- Antimicrobial Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid (structurally similar but with amino instead of trifluoroacetyl groups) show efficacy against ESKAPE pathogens (Staphylococcus aureus, Candida auris) and drug-resistant fungi .
- Anticancer and Antioxidant Properties: Hydroxyphenyl-containing derivatives demonstrate structure-dependent cytotoxicity and ROS-scavenging capabilities, protecting normal cells while sensitizing cancer cells . For example, Compound 20 (2-furyl substituent) is a hit candidate for optimization .
- Anti-inflammatory Potential: The chlorobenzoyl derivative () shares structural motifs with NSAIDs, suggesting analgesic applications .
ADME and Drug-Likeness
- In Silico Predictions : Hydroxyphenyl-based derivatives exhibit favorable ADME profiles, including high gastrointestinal absorption and moderate blood-brain barrier permeability .
- Metabolic Stability : The trifluoroacetyl group reduces first-pass metabolism, prolonging half-life compared to acetylated analogs .
Biological Activity
3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid, also known as a derivative of tyrosine, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer potentials, as well as its antioxidant capabilities.
Chemical Structure and Synthesis
The compound features a hydroxyphenyl group and a trifluoroacetyl amino group, which enhances its chemical reactivity and biological activity. The synthesis typically involves acylation of 3-(4-hydroxyphenyl)propanoic acid with trifluoroacetic anhydride under mild conditions, allowing for the formation of the trifluoroacetyl derivative. Techniques such as nuclear magnetic resonance spectroscopy are employed to confirm product formation.
Antimicrobial Activity
Recent studies highlight the compound's significant antimicrobial properties, particularly against multidrug-resistant bacterial strains. Research indicates that derivatives of this compound exhibit substantial activity against pathogens classified within the ESKAPE group, which includes:
- Staphylococcus aureus
- Enterococcus faecium
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Pseudomonas aeruginosa
- Escherichia coli
Minimal Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for various derivatives of this compound against selected bacterial strains:
| Compound | S. aureus | E. faecalis | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii |
|---|---|---|---|---|---|---|
| 1 | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL |
| 6 | 64 µg/mL | 64 µg/mL | 32 µg/mL | >64 µg/mL | 32 µg/mL | 32 µg/mL |
| 14 | 16 µg/mL | 8 µg/mL | 8 µg/mL | 16 µg/mL | >64 µg/mL | >64 µg/mL |
These results demonstrate the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant pathogens .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activity. A study assessed various derivatives against A549 non-small cell lung cancer cells and found several candidates that significantly reduced cell viability and migration.
Key Findings
- Compounds demonstrated a reduction in A549 cell viability by up to 50% .
- The most promising candidate exhibited potent antioxidant properties in the DPPH radical scavenging assay.
- Comparative studies with standard chemotherapeutics like doxorubicin revealed that some derivatives had favorable cytotoxicity profiles towards noncancerous Vero cells .
Antioxidant Properties
The antioxidant activity of these compounds is crucial in mitigating oxidative stress associated with cancer pathogenesis. The DPPH radical scavenging assay indicated that certain derivatives effectively neutralized free radicals, showcasing their potential as therapeutic agents in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
